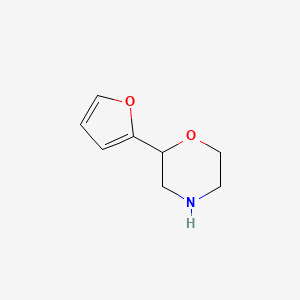

![molecular formula C11H22N2O3 B1291185 DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate CAS No. 1105627-17-5](/img/structure/B1291185.png)

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are often used as intermediates in the synthesis of other organic compounds, including pharmaceuticals and pesticides. The specific structure and properties of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate would be determined by its molecular structure, which includes tert-butyl and propylcarbamoyl groups attached to an ethyl backbone.

Synthesis Analysis

The synthesis of carbamate derivatives typically involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a carbonate ester. For example, tert-butyl carbamates can be synthesized by reacting tert-butyl alcohol with an appropriate isocyanate. In the provided papers, similar tert-butyl carbamate compounds are synthesized through various methods, such as the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride , or by using asymmetric Mannich reactions . These methods could potentially be adapted for the synthesis of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group (-NHCOO-). The structure of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate would include a tert-butyl group providing steric bulk, which can influence the molecule's reactivity and physical properties. The papers describe various carbamate structures, such as the cis conformer of the urethane linkage in tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate , and the intramolecular hydrogen bonds observed in tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate . These structural features are crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis to form amines and carbon dioxide, reactions with organometallics to form hydroxylamines , and elimination reactions . The reactivity of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate would be influenced by the tert-butyl and propylcarbamoyl substituents, which could affect the rate and outcome of these reactions. For instance, the elimination kinetics of tert-butyl N,N-diethylcarbamate have been studied, showing that the branching of the alkyl groups significantly affects the reaction rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups typically increases steric hindrance and can affect the compound's volatility and solubility in organic solvents. The intramolecular and intermolecular hydrogen bonding, as seen in some of the compounds described in the papers , can also impact the compound's melting point and solubility in various solvents. The physical properties of DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate would need to be determined experimentally, but insights can be gained from related compounds.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) suggests that microorganisms in soil and groundwater can aerobically degrade these compounds. These studies highlight the enzymes and genetic pathways involved in the biodegradation process, offering insights into how similar compounds might be broken down in environmental settings (Thornton et al., 2020).

Toxicological Evaluation

Ethyl carbamate (urethane) is identified as a genotoxic and carcinogenic compound in a variety of species. It is classified as a group 2A carcinogen, indicating its probable carcinogenicity to humans. This review provides a comprehensive overview of the toxicological profiles of ethyl carbamate, which could be relevant for assessing the safety of related chemicals (Weber & Sharypov, 2009).

Chemical and Physical Properties

A review focused on the thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and ETBE highlights the complex interactions and properties of these compounds in mixtures. This kind of research is crucial for understanding the physical and chemical behavior of similar additives in fuel and other industrial applications (Marsh et al., 1999).

Environmental and Health Concerns

Studies on the determination of urea in wine and its relation to ethyl carbamate formation touch upon the importance of monitoring and controlling the levels of potentially harmful compounds in food and beverages. These research efforts underscore the broader context of ensuring consumer safety and understanding the pathways through which harmful substances can arise in everyday products (Francis, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[1-oxo-1-(propylamino)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6-7-12-9(14)8(2)13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOOIBJUERRSSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)